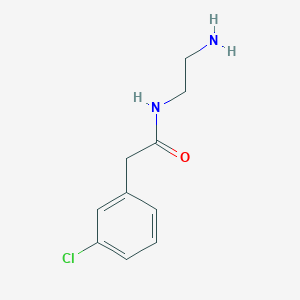
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of ethyl groups at positions 4 and 6 further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through various methods. One common approach involves the condensation of diamines with carbonyl compounds. For instance, the reaction of ethylamine with diethyl malonate under acidic conditions can yield the desired tetrahydropyrimidine derivative. Another method involves the selective reduction of pyrimidines, where the reduction of 4,6-diethylpyrimidine using hydrogen gas and a suitable catalyst can produce the tetrahydropyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Selective reduction can yield different tetrahydropyrimidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Different tetrahydropyrimidine derivatives.
Substitution: Compounds with substituted ethyl groups.
Aplicaciones Científicas De Investigación
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antihistaminic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: Lacks the ethyl groups at positions 4 and 6.
4,6-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine: Contains methyl groups instead of ethyl groups.
4,6-Diethylpyrimidine: Fully aromatic counterpart without the tetrahydro structure
Uniqueness
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The tetrahydropyrimidine structure also imparts distinct properties compared to its fully aromatic counterparts .
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H17N3/c1-3-6-5-7(4-2)11-8(9)10-6/h6-7H,3-5H2,1-2H3,(H3,9,10,11) |
Clave InChI |
XLBVUGDPOPQTTR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(N=C(N1)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


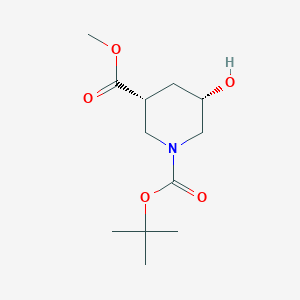

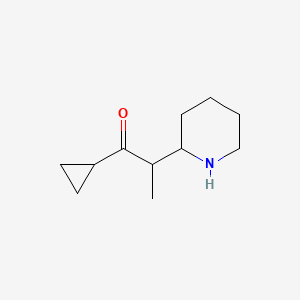
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
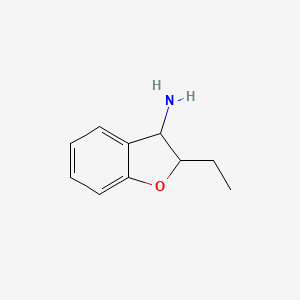
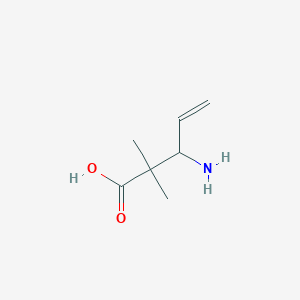

![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)

![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
